molecular formula C19H18N6O3S B2364719 1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903386-80-0

1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2364719
CAS No.: 1903386-80-0
M. Wt: 410.45
InChI Key: XVTLRWZBNFBNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of heterocyclic molecules combining triazole and thienopyrimidinone moieties. Its structure features a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 1 and a methyl group at position 3. The carboxamide group at position 4 is linked via an ethyl chain to a 4-oxothieno[3,2-d]pyrimidine ring. The methoxyphenyl substituent may enhance solubility and binding affinity, as seen in related compounds like dihydropyridine carboxamides with methoxyphenyl groups .

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-12-16(22-23-25(12)14-5-3-4-6-15(14)28-2)18(26)20-8-9-24-11-21-13-7-10-29-17(13)19(24)27/h3-7,10-11H,8-9H2,1-2H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTLRWZBNFBNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, a methoxyphenyl group, and a thienopyrimidine moiety. Its molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of approximately 440.53 g/mol.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various derivatives related to this compound. For instance, derivatives containing the thienopyrimidine scaffold have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that certain compounds exhibited activity comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
12bStaphylococcus aureus18
9bEscherichia coli15
7aPseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has been tested against liver (HepG2) and prostate (PC-3) cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3bHepG23.10Induces apoptosis via caspase activation
4cPC-32.15Inhibits VEGFR-2 and AKT signaling

These compounds were found to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells .

Enzyme Inhibition

Docking studies have suggested that the compound may inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, it has shown potential as an inhibitor of DNA gyrase B in E. coli, which is crucial for bacterial survival and replication . Additionally, the inhibition of VEGFR-2 and AKT pathways indicates its potential role in targeting tumor angiogenesis and survival pathways in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of synthesized thienopyrimidine derivatives were evaluated for their antibacterial properties against multiple strains. The most active compound demonstrated significant growth inhibition against MRSA, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing
In a comparative study involving HepG2 and PC-3 cell lines, several derivatives were assessed for their cytotoxic effects. The results indicated that modifications to the thienopyrimidine structure could enhance selectivity and potency against specific cancer types.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / Evidence ID Core Structure Substituents / Modifications Reported Bioactivity / Applications
Target Compound 1,2,3-Triazole + Thienopyrimidine 1-(2-Methoxyphenyl), 5-methyl, ethyl-linked 4-oxothieno[3,2-d]pyrimidine Not explicitly reported (structural focus)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide 1,2,3-Triazole 1-(2-Ethoxyphenyl), 5-methyl, linked to 4-(5-methyltriazol-1-yl)phenyl Unreported; ethoxy group may alter lipophilicity
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1-(2-Methoxyphenyl), 5-pyridinyl, propyl-linked pyrazole Unreported; pyridinyl substitution may enhance metal coordination
N-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 4-Methoxybenzyl group, 5-oxo-pyrrolidine Unreported; pyrrolidine core may influence conformational flexibility
5-Cyano-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine 2-Methoxyphenyl, cyano, thiomethyl groups Potential calcium channel modulation (common for dihydropyridines)
N-(5-Alkyl-1,3,4-thiadiazol-2-yl)-1-(heteroarylmethyl)triazole-4-carboxamide 1,2,3-Triazole + Thiadiazole Heteroarylmethyl, alkyl-thiadiazole Herbicidal/insecticidal activity at 100–250 mg/L

Physicochemical and Bioactivity Insights

  • Methoxy vs.
  • Thienopyrimidine vs. Thiadiazole Cores: Thienopyrimidines (target compound) may exhibit stronger π-π stacking interactions than thiadiazoles (), influencing target binding .
  • Linker Flexibility : The ethyl linker in the target compound may confer greater conformational flexibility compared to rigid pyridinyl or pyrrolidine systems () .
  • Bioactivity Trends: Compounds with triazole-thiadiazole hybrids () show herbicidal activity, suggesting the target compound’s thienopyrimidine moiety could be optimized for similar applications .

Preparation Methods

Four-Component Catalytic Synthesis of 4-Oxothieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via a one-pot, four-component reaction adapted from green chemistry principles. This method replaces traditional multi-step sequences with a catalytic process involving:

  • Ketone : e.g., acetophenone derivatives for substituent variation.
  • Ethyl cyanoacetate : Provides the cyano and ester functionalities.
  • Elemental sulfur (S₈) : Introduces the thiophene ring.
  • Formamide : Serves as both solvent and ammonia source.

Reaction Conditions :

  • Catalysts : 20 mol% L-proline and 20 mol% diethylamine.
  • Stoichiometry : 1:1.5:1:4 molar ratio (ketone:ethyl cyanoacetate:S₈:formamide).
  • Temperature : 170°C for 6 hours.
  • Yield : Up to 98% for halogen-substituted derivatives.

Mechanism :

  • Knoevenagel Condensation : L-proline catalyzes the formation of an α,β-unsaturated nitrile.
  • Gewald Reaction : Diethylamine promotes sulfur incorporation, forming the thiophene ring.
  • Cyclization : Formamide facilitates ring closure to yield the thienopyrimidinone.

Functionalization with Ethyl Linker

The 3-position of the thienopyrimidinone is alkylated to introduce the ethyl spacer:

  • Chlorination : Treat thienopyrimidinone with POCl₃ to generate 3-chloro intermediate.
  • Nucleophilic Substitution : React with ethylene diamine or ethanolamine to install the ethylamine side chain.

Example Protocol :

  • Reagents : 3-Chlorothieno[3,2-d]pyrimidin-4(3H)-one, excess ethylenediamine.
  • Conditions : Reflux in ethanol at 80°C for 12 hours.
  • Yield : 75–85% after recrystallization.

Synthesis of the Triazole-Carboxamide Fragment

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is constructed via CuAAC, ensuring regioselectivity:

  • Azide Preparation : 2-Methoxybenzyl azide synthesized from 2-methoxyaniline via diazotization and azide exchange.
  • Alkyne Preparation : Methylpropiolate or acetylene derivatives bearing a methyl group.

Reaction Conditions :

  • Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate.
  • Solvent : tert-Butanol/water (1:1).
  • Temperature : Room temperature, 12 hours.
  • Yield : 90–95% for 1,4-regioisomer.

Carboxamide Formation

The triazole ester is hydrolyzed to the carboxylic acid and converted to the carboxamide:

  • Ester Hydrolysis : NaOH (2M) in ethanol/water, 60°C, 4 hours.
  • Amidation : React with ammonium chloride or gaseous NH₃ in the presence of EDCl/HOBt.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 4H, aromatic), 2.41 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₁₂H₁₂N₄O₂ [M+H]⁺ 261.0984, found 261.0981.

Convergent Assembly via Amide Coupling

The final step involves coupling the triazole-carboxamide with the thienopyrimidine-ethylamine fragment:

Procedure :

  • Activation : Treat triazole-4-carboxylic acid with EDCl/HOBt in dry DMF (0°C, 30 minutes).
  • Coupling : Add thienopyrimidine-ethylamine and DIPEA, stir at room temperature for 24 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.

Optimization Insights :

  • Catalyst : HOBt improves yield by reducing racemization.
  • Solvent : DMF enhances solubility of both fragments.
  • Yield : 70–80% after optimization.

Spectroscopic Validation :

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 159.3 (pyrimidine-C4), 144.1 (triazole-C4).
  • IR (KBr): 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (HPLC) Key Advantage
Thienopyrimidine Four-component 88–98 >99 Step economy, low E-factor
Triazole Formation CuAAC 90–95 98 Regioselective, mild conditions
Amide Coupling EDCl/HOBt 70–80 97 Scalable, minimal side products

Challenges and Optimization Strategies

  • Thienopyrimidine Cyclization : Lowering reaction temperature to 140°C halted cyclization; maintaining 170°C ensured complete conversion.
  • Triazole Regioselectivity : Copper catalysts favored 1,4-isomer; ruthenium-based systems were avoided due to cost.
  • Amide Coupling : Excess EDCl (1.5 eq) prevented dimerization of the carboxylic acid.

Scalability and Green Metrics

  • Scale-Up : The four-component thienopyrimidine synthesis was demonstrated at 100 mmol scale, yielding 22 g (96%) without chromatography.
  • E-Factor : Calculated at 1.5 for the integrated route, surpassing traditional methods (E = 73.5).

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence product purity?

The compound is synthesized via multi-step routes involving Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a thienopyrimidine-ethylamine derivative. Key steps include:

  • Methoxy group introduction : Alkylation of phenolic precursors using iodomethane and potassium carbonate .
  • Triazole formation : CuAAC under inert atmosphere with CuI as a catalyst .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid and the thienopyrimidine-ethylamine . Purity is monitored via TLC and NMR spectroscopy, with column chromatography for isolation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the triazole and substituent positions .
  • X-ray crystallography : SHELXL refinement resolves absolute configuration and hydrogen-bonding networks. Anisotropic displacement parameters are analyzed using WinGX/ORTEP .
  • HRMS : Validates molecular formula and isotopic patterns .

Q. What biological targets or mechanisms are associated with this compound?

Preliminary studies on analogs suggest activity against kinases (e.g., c-Met) and DNA topoisomerases. The thienopyrimidine moiety may intercalate DNA, while the triazole acts as a hydrogen-bond acceptor .

Q. How is compound purity assessed during synthesis?

  • TLC : Monitors reaction progress using silica gel plates and UV visualization .
  • HPLC : Quantifies purity (>95% threshold) with C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Validates C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and scalability?

  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol% CuI), and solvent polarity (DMF vs. acetonitrile) are tested using a central composite design .
  • Response surface modeling : Identifies optimal conditions (e.g., 80°C, 10 mol% CuI in DMF) to maximize yield (>85%) and minimize byproducts .
  • Scale-up challenges : Continuous-flow reactors reduce exothermic risks during azide formation .

Q. How are crystallographic data discrepancies resolved (e.g., disorder or twinning)?

  • SHELXD : Locates heavy atoms in twinned crystals via dual-space methods.
  • SHELXL refinement : PART instructions model disordered methoxyphenyl groups. ADPs are restrained using ISOR and DELU commands .
  • Validation : R1/wR2 < 5%, and Hirshfeld surface analysis confirms intermolecular interactions .

Q. How to address contradictions in reported bioactivity data across studies?

  • Assay standardization : Compare IC50_{50} values using consistent cell lines (e.g., HepG2 vs. U87-MG) and ATP concentrations (1–10 µM) .
  • Metabolic stability : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .
  • Off-target screening : Kinase profiling (e.g., Eurofins Panlabs) identifies cross-reactivity with VEGFR2 or EGFR .

Q. What strategies are used to establish structure-activity relationships (SAR) for analogs?

  • Substituent variation : Synthesize derivatives with halogen (Cl, F) or electron-donating groups (OMe, NH2_2) on the methoxyphenyl ring .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., triazole-thienopyrimidine π-stacking in kinase active sites) .
  • Free-Wilson analysis : Quantifies contributions of substituents to bioactivity using regression models .

Q. How to mitigate stability issues (e.g., hydrolysis or oxidation) during storage?

  • Lyophilization : Stabilizes the compound as a hydrochloride salt at -80°C under argon .
  • Degradation studies : HPLC tracks hydrolysis of the amide bond under acidic (pH 2) vs. neutral conditions .
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions to prevent thienopyrimidine oxidation .

Q. How to validate computational binding models with experimental data?

  • MD simulations : GROMACS runs (100 ns) assess binding mode stability with c-Met (PDB: 3F66). RMSD < 2 Å confirms pose reliability .
  • SPR/BLI : Measures binding kinetics (kon_\text{on}/koff_\text{off}) for triazole derivatives, correlating with docking scores .
  • Mutagenesis : Ala-scanning of kinase active sites validates predicted hydrogen bonds (e.g., Tyr1238 interaction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.